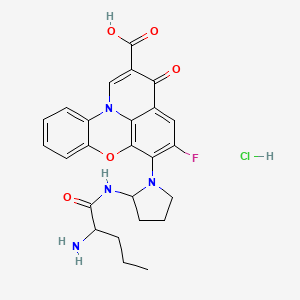

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

A-74932は、キノロン系抗菌剤であり、トポイソメラーゼII酵素の阻害剤です。 全身腫瘍、皮下移植マウス固形腫瘍、およびヒト腫瘍異種移植片に対してin vivoで有意な活性を示しています 。 この化合物は強力な抗腫瘍特性で知られており、その潜在的な治療用途について広く研究されています .

準備方法

A-74932の合成には、キノロン誘導体の調製が含まれます。 合成経路は通常、以下の手順が含まれます :

キノロンコアの形成: これは、適切な前駆体の環化によってキノロン環を形成することを含みます。

置換基の導入: フッ素基や塩素基などのさまざまな置換基が、キノロン環の特定の位置に導入され、その生物活性を強化します。

精製と単離: 最終生成物は、再結晶化やクロマトグラフィーなどの技術を使用して精製され、純粋な形のA-74932が得られます。

A-74932の工業生産方法には、これらの合成経路を制御された条件下でスケールアップすることが含まれ、最終生成物の均一性と純度を確保します .

化学反応解析

A-74932は、以下を含むいくつかのタイプの化学反応を起こします :

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、キノロンコアまたはその置換基を修飾するために実施できます。

置換: キノロン環上の特定の置換基が他の官能基に置き換えられる置換反応は一般的です。

これらの反応で使用される一般的な試薬と条件には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応を促進するさまざまな触媒が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

A-74932は、以下を含む幅広い科学研究への応用があります :

化学: キノロン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞プロセスに対する影響と、抗菌剤および抗腫瘍剤としての可能性を理解するために、生物学的試験で使用されます。

医学: A-74932は、細菌感染症や癌の治療における潜在的な治療用途について調査されています。

産業: この化合物は、新しい抗菌剤や抗腫瘍薬の開発に使用されます。

化学反応の分析

A-74932 undergoes several types of chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the quinolone core or its substituents.

Substitution: Substitution reactions are common, where specific substituents on the quinolone ring are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

A-74932 has a wide range of scientific research applications, including :

Chemistry: It is used as a model compound to study the synthesis and reactivity of quinolone derivatives.

Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as an antibacterial and antitumor agent.

Medicine: A-74932 has been investigated for its potential therapeutic applications in treating bacterial infections and cancer.

Industry: The compound is used in the development of new antibacterial agents and antitumor drugs.

作用機序

A-74932は、DNA複製と細胞分裂に不可欠なトポイソメラーゼII酵素を阻害することでその効果を発揮します 。この酵素を阻害することにより、A-74932はDNAの二重鎖切断を誘導し、細胞死につながります。 このメカニズムは、急速に増殖する腫瘍細胞に対して特に効果的であり、A-74932は強力な抗腫瘍剤となっています .

類似の化合物との比較

A-74932は、強力な抗腫瘍活性とトポイソメラーゼIIを阻害する能力により、キノロン誘導体のなかでユニークです 。類似の化合物には以下が含まれます。

A-62176: 抗腫瘍特性を持つ別のキノロン誘導体です。

エトポシド: 癌治療で使用されるよく知られたトポイソメラーゼII阻害剤です。

アドリアマイシン: 広範囲の抗腫瘍活性を有する別のトポイソメラーゼII阻害剤です.

これらの化合物と比較して、A-74932は特定の腫瘍モデルで優れた活性を示しており、強力な生物学的効果に貢献する独自の化学構造を持っています .

類似化合物との比較

A-74932 is unique among quinolone derivatives due to its potent antitumor activity and its ability to inhibit topoisomerase II . Similar compounds include:

A-62176: Another quinolone derivative with antitumor properties.

Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.

Adriamycin: Another topoisomerase II inhibitor with broad-spectrum antitumor activity.

Compared to these compounds, A-74932 has shown superior activity in certain tumor models and has a unique chemical structure that contributes to its potent biological effects .

生物活性

The compound 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride is a derivative of pyrido[3,2,1-kl]phenoxazine that has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the Phenoxazine Core : The initial step often involves the synthesis of the phenoxazine core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce various substituents at specific positions on the phenoxazine ring to enhance biological activity.

- Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride salt form for improved solubility and stability.

Antibacterial Activity

Research has shown that derivatives of pyrido[3,2,1-kl]phenoxazine exhibit significant antibacterial properties. For instance:

- Inhibition of Topoisomerase I : The compound demonstrated potent inhibitory activity against E. coli topoisomerase I with an IC50 value of approximately 1.95 µM . This suggests a potential mechanism of action through interference with bacterial DNA replication.

Antimicrobial Studies

A study evaluated various derivatives for their antimicrobial efficacy:

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 2.5 | Active against Mycobacterium tuberculosis |

| Compound B | 5.0 | Moderate activity against Gram-positive bacteria |

| Compound C | 10.0 | Inactive against tested pathogens |

This table highlights the varying degrees of antimicrobial activity among different derivatives, emphasizing the influence of structural modifications on efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific functional groups significantly affect biological activity:

- Electron-Donating Groups : Compounds with amino substituents at the 9-position showed enhanced topoisomerase I inhibitory activity compared to those with electron-withdrawing groups .

- Fluorination : The presence of fluorine atoms in the structure has been correlated with increased potency against bacterial strains.

Case Studies

Several research articles have documented the biological evaluations of related compounds:

- Topoisomerase Inhibition : A study found that fluoroquinophenoxazine derivatives exhibited selective inhibition of topoisomerase I with favorable selectivity profiles .

- Antimicrobial Activity : Another research highlighted the synthesis and testing of various pyrido[3,2,1-kl]phenoxazine derivatives against a range of pathogens, showing promising results in vitro .

特性

CAS番号 |

148201-60-9 |

|---|---|

分子式 |

C25H26ClFN4O5 |

分子量 |

516.9 g/mol |

IUPAC名 |

10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H |

InChIキー |

UFBYBJURMXBKFU-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

正規SMILES |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A 74932; A-74932; A74932 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。